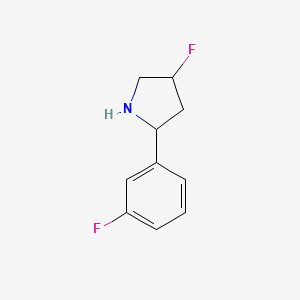
4-Fluoro-2-(3-fluorophenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-2-(3-fluorophenyl)pyrrolidine is a fluorinated heterocyclic compound that contains both a pyrrolidine ring and fluorine atoms. The presence of fluorine atoms in the structure imparts unique chemical and biological properties to the compound, making it of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(3-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 4-fluoropyrrolidine.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 3-fluorobenzaldehyde with a suitable reagent to introduce the pyrrolidine ring.
Fluorination: The intermediate is then subjected to fluorination using reagents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms at the desired positions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure high yield and purity. The use of efficient fluorinating agents and optimized reaction conditions is crucial for cost-effective production.
化学反应分析
Types of Reactions
4-Fluoro-2-(3-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of fluorinated carboxylic acids or ketones.
Reduction: Formation of fluorinated alcohols or amines.
Substitution: Formation of fluorinated ethers or other substituted derivatives.
科学研究应用
4-Fluoro-2-(3-fluorophenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting central nervous system disorders.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including agrochemicals and specialty chemicals.
Materials Science: The compound is explored for its potential use in the development of advanced materials with unique electronic and optical properties.
Biological Studies: It is used in biochemical research to study the effects of fluorinated compounds on biological systems and their potential therapeutic applications.
作用机制
The mechanism of action of 4-Fluoro-2-(3-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets in biological systems. The fluorine atoms in the compound enhance its binding affinity to target proteins and enzymes, leading to modulation of their activity. The compound may interact with neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways, resulting in various biological effects.
相似化合物的比较
Similar Compounds
- 3-Fluoro-2-(4-fluorophenyl)pyrrolidine
- 4-Fluoro-3-(3-fluorophenyl)pyrrolidine
- 2-Fluoro-4-(4-fluorophenyl)pyrrolidine
Uniqueness
4-Fluoro-2-(3-fluorophenyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms at specific positions enhances its stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry and other research fields.
属性
分子式 |
C10H11F2N |
|---|---|
分子量 |
183.20 g/mol |
IUPAC 名称 |
4-fluoro-2-(3-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11F2N/c11-8-3-1-2-7(4-8)10-5-9(12)6-13-10/h1-4,9-10,13H,5-6H2 |
InChI 键 |
LQUSSLCDEQYRKO-UHFFFAOYSA-N |
规范 SMILES |
C1C(CNC1C2=CC(=CC=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane](/img/structure/B13176297.png)
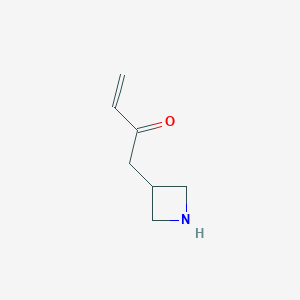
![6-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13176310.png)
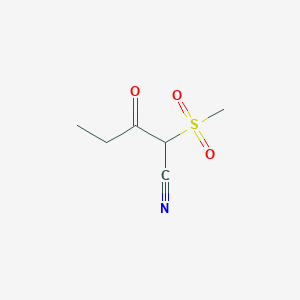
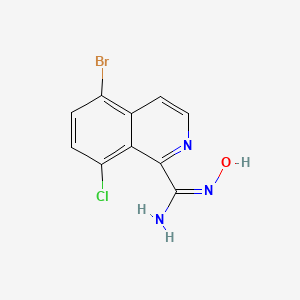

![8-(1-Aminopropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL](/img/structure/B13176341.png)
![2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13176345.png)
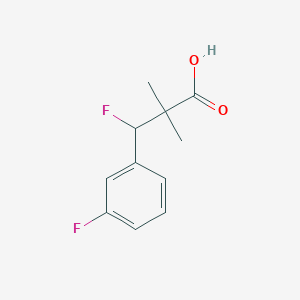

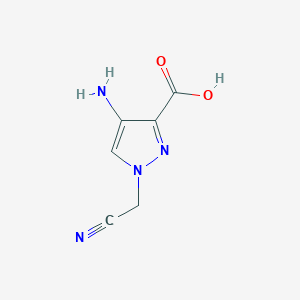
![3-Methyl-2-[2-(4-methylphenyl)acetamido]butanoic acid](/img/structure/B13176375.png)
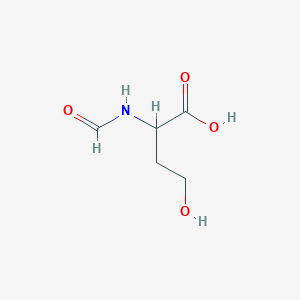
![3-{[(2-Methylbutan-2-YL)amino]methyl}benzonitrile](/img/structure/B13176381.png)
